molecular formula C10H10N2O2 B8792910 3-Phenyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid CAS No. 67718-46-1

3-Phenyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid

Cat. No. B8792910
Key on ui cas rn: 67718-46-1
M. Wt: 190.20 g/mol
InChI Key: VBNSXUOMQDHOKL-UHFFFAOYSA-N
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Patent
US04221804

Procedure details

A mixture of 10.0 g of 3-benzoylacrylic acid, 1.8 g of hydrazine, and 3.7 g of potassium hydroxide in 30 ml. of aqueous ethanol (1:1) is stirred and heated at reflux for 2 hours. The cooled solution is treated with 5 ml of concentrated hydrochloric acid to pH 4.0 to precipitate 7.1 g of solid, melting point 180°-182° C. This material is dissolved in 40 ml of warm dimethylformamide and treated wit 140 ml of methanol to crystallize 3.9 g of the title compound, melting point 199°-201° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([CH:9]=[CH:10][C:11]([OH:13])=[O:12])(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[NH2:14][NH2:15].[OH-].[K+].Cl>C(O)C>[C:2]1([C:1]2[CH2:9][CH:10]([C:11]([OH:13])=[O:12])[NH:15][N:14]=2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)C=CC(=O)O
Name
Quantity
1.8 g
Type
reactant
Smiles
NN
Name
Quantity
3.7 g
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
to precipitate 7.1 g of solid, melting point 180°-182° C
DISSOLUTION
Type
DISSOLUTION
Details
This material is dissolved in 40 ml of warm dimethylformamide
ADDITION
Type
ADDITION
Details
treated wit 140 ml of methanol
CUSTOM
Type
CUSTOM
Details
to crystallize 3.9 g of the title compound, melting point 199°-201° C.

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C1=NNC(C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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